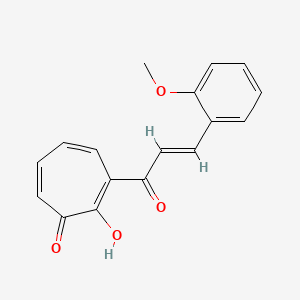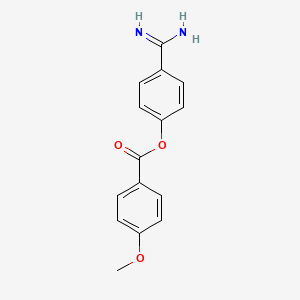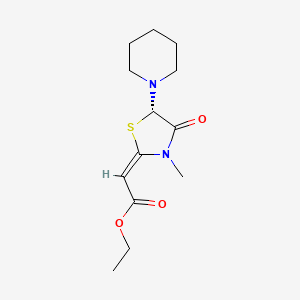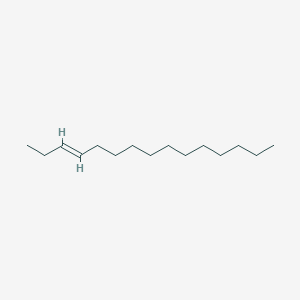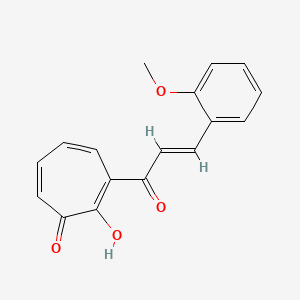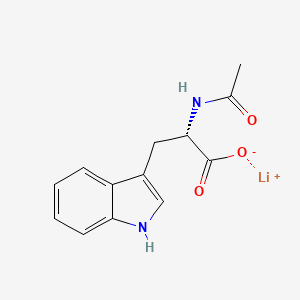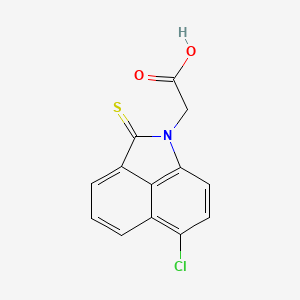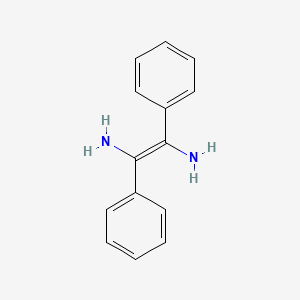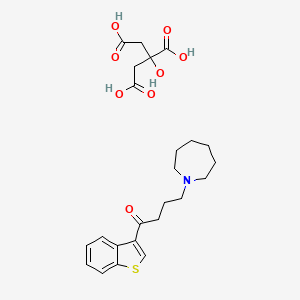
1-Butanone, 1-benzo(b)thien-3-yl-4-(hexahydro-1H-azepin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 1-benzo(b)thien-3-yl-4-(hexahydro-1H-azepin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate is a complex organic compound with a unique structure that combines elements of butanone, benzo(b)thiophene, hexahydro-1H-azepine, and propanetricarboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-benzo(b)thien-3-yl-4-(hexahydro-1H-azepin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, such as butanone and benzo(b)thiophene, followed by the introduction of the hexahydro-1H-azepine and propanetricarboxylate groups. Each step may involve reactions such as condensation, cyclization, and esterification, under controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful monitoring of reaction conditions to ensure consistency. Key steps would include the purification of intermediates and the final product, often using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 1-benzo(b)thien-3-yl-4-(hexahydro-1H-azepin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific pathways and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
1-Butanone, 1-benzo(b)thien-3-yl-4-(hexahydro-1H-azepin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-Butanone, 1-benzo(b)thien-3-yl-4-(hexahydro-1H-azepin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate exerts its effects depends on its interactions with molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various binding interactions, influencing biological pathways and processes. Detailed studies are required to elucidate the specific mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Butanone, 1-benzo(b)thien-3-yl-4-(piperidin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate
- 1-Butanone, 1-benzo(b)thien-3-yl-4-(morpholin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate
Uniqueness
Compared to similar compounds, 1-Butanone, 1-benzo(b)thien-3-yl-4-(hexahydro-1H-azepin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate is unique due to the presence of the hexahydro-1H-azepine group, which imparts distinct chemical and biological properties. This structural feature may influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable subject for further research and application development.
Properties
CAS No. |
61508-22-3 |
|---|---|
Molecular Formula |
C24H31NO8S |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
4-(azepan-1-yl)-1-(1-benzothiophen-3-yl)butan-1-one;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C18H23NOS.C6H8O7/c20-17(9-7-13-19-11-5-1-2-6-12-19)16-14-21-18-10-4-3-8-15(16)18;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-4,8,10,14H,1-2,5-7,9,11-13H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
OKNCIXXNTDIFMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCCC(=O)C2=CSC3=CC=CC=C32.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


